molecular formula C16H15NO5 B6155930 ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate CAS No. 453537-58-1

ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate

Cat. No.: B6155930
CAS No.: 453537-58-1
M. Wt: 301.29 g/mol
InChI Key: JIOSDTQFIXMHSE-UHFFFAOYSA-N
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Description

Ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and an ester group (-COOEt) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate typically involves the esterification of 4-[hydroxy(phenyl)methyl]-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Aqueous sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO4).

Major Products Formed

    Reduction: Ethyl 4-[amino(phenyl)methyl]-3-nitrobenzoate.

    Substitution: 4-[hydroxy(phenyl)methyl]-3-nitrobenzoic acid.

    Oxidation: Ethyl 4-[oxo(phenyl)methyl]-3-nitrobenzoate.

Scientific Research Applications

Ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester and hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[amino(phenyl)methyl]-3-nitrobenzoate
  • Ethyl 4-[oxo(phenyl)methyl]-3-nitrobenzoate
  • 4-[hydroxy(phenyl)methyl]-3-nitrobenzoic acid

Uniqueness

Ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate is unique due to the presence of both a hydroxyl group and a nitro group on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

CAS No.

453537-58-1

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate

InChI

InChI=1S/C16H15NO5/c1-2-22-16(19)12-8-9-13(14(10-12)17(20)21)15(18)11-6-4-3-5-7-11/h3-10,15,18H,2H2,1H3

InChI Key

JIOSDTQFIXMHSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(C2=CC=CC=C2)O)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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